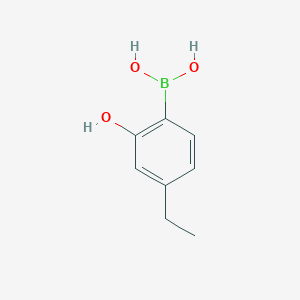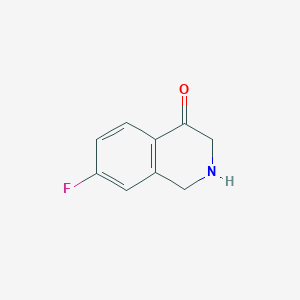
7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-フルオロ-2,3-ジヒドロイソキノリン-4(1H)-オンは、イソキノリン-4(1H)-オンのフッ素化誘導体です。 イソキノリン-4(1H)-オンは、多様な生物活性を持つため、医薬品化学において重要なヘテロ環式化合物のクラスです。
2. 製法
合成経路と反応条件
7-フルオロ-2,3-ジヒドロイソキノリン-4(1H)-オンの合成には、通常、前駆体であるイソキノリン-4(1H)-オン化合物のフッ素化が伴います。 一般的な合成経路には以下のようなものがあります。
求電子フッ素化: セレクトフルオロやN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を、穏やかな条件下で使用します。
求核フッ素化: 極性非プロトン性溶媒中で、フッ化カリウム(KF)やフッ化セシウム(CsF)などの試薬を使用します。
工業生産方法
工業生産方法では、大規模合成の反応条件を最適化し、高収率と高純度を実現する可能性があります。 これには、連続フローリアクターや高度な精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one typically involves the fluorination of a precursor isoquinolinone compound. Common synthetic routes may include:
Electrophilic Fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Nucleophilic Fluorination: Employing reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
反応の種類
7-フルオロ-2,3-ジヒドロイソキノリン-4(1H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの酸化剤を使用して、より酸化された形態に変換します。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤を使用して、より還元された形態に変換します。
置換: フッ素原子を他の官能基に置き換えることができる、求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO₄。
還元: 無水エーテル中のLiAlH₄。
置換: 極性溶媒中のアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノリン-4(1H)-オン誘導体が生成される可能性があり、還元によりジヒドロイソキノリン誘導体が生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的巨大分子との相互作用を研究します。
医学: その生物活性による潜在的な治療用途。
工業: 新素材の開発や化学製造における前駆体として。
作用機序
7-フルオロ-2,3-ジヒドロイソキノリン-4(1H)-オンの作用機序は、その特定の生物学的標的によって異なります。 一般的に、酵素や受容体と相互作用し、それらの活性を変化させる可能性があります。 フッ素原子は、標的部位との強い相互作用を形成することで、結合親和性と選択性を高めることができます。
6. 類似の化合物との比較
類似の化合物
2,3-ジヒドロイソキノリン-4(1H)-オン: フッ素化されていない親化合物。
7-クロロ-2,3-ジヒドロイソキノリン-4(1H)-オン: 塩素化アナログ。
7-ブロモ-2,3-ジヒドロイソキノリン-4(1H)-オン: 臭素化アナログ。
類似化合物との比較
Similar Compounds
2,3-Dihydroisoquinolin-4(1H)-one: The non-fluorinated parent compound.
7-Chloro-2,3-dihydroisoquinolin-4(1H)-one: A chlorinated analogue.
7-Bromo-2,3-dihydroisoquinolin-4(1H)-one: A brominated analogue.
特性
CAS番号 |
89097-90-5 |
|---|---|
分子式 |
C9H8FNO |
分子量 |
165.16 g/mol |
IUPAC名 |
7-fluoro-2,3-dihydro-1H-isoquinolin-4-one |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-3,11H,4-5H2 |
InChIキー |
QWXACHWHQVKRBV-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)F)C(=O)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



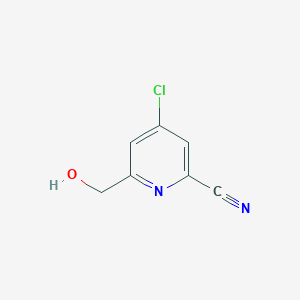
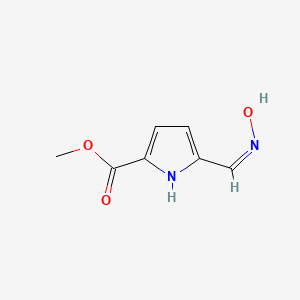



![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)

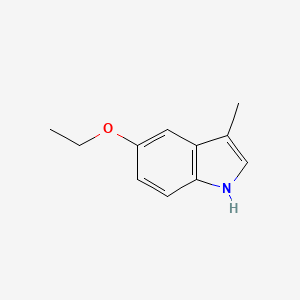
![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)

